4-(2-Cyclohexylethoxy)aniline

描述

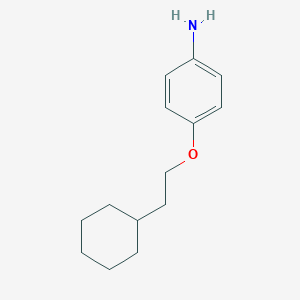

4-(2-Cyclohexylethoxy)aniline is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It is characterized by the presence of a cyclohexyl group attached to an ethoxy group, which is further connected to an aniline moiety. This compound is primarily used in research settings and has shown potential in various scientific applications, particularly in the field of medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylethoxy)aniline typically involves the reaction of 4-nitrophenol with 2-cyclohexylethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol is replaced by the ethoxy group of 2-cyclohexylethanol. The resulting intermediate is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

4-(2-Cyclohexylethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitro group in the intermediate synthesis stage can be reduced to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for reduction reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the primary amine.

Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

科学研究应用

Pharmaceutical Applications

4-(2-Cyclohexylethoxy)aniline has shown potential in medicinal chemistry due to its unique structural features that enhance lipophilicity and membrane permeability. These properties make it a candidate for drug development, particularly in targeting specific biological pathways.

- Biological Activity : Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Studies have suggested that derivatives of this compound may exhibit pharmacological properties, influencing critical physiological processes.

- Drug Design : The presence of the cyclohexylethyl group may enhance binding affinity to specific receptors or enzymes, which is crucial for drug optimization. This has been explored in studies focusing on enzyme interactions, where variations in substituents significantly influence the chemical behavior and biological activity of related compounds.

Material Science Applications

In materials science, this compound is utilized in the synthesis of conductive polymers and hydrogels.

- Polyaniline (PANI) Hydrogels : The integration of this compound into PANI hydrogels has been studied for applications in sensor and actuator manufacturing, biomedicine, and soft electronics. These hydrogels demonstrate enhanced properties suitable for targeted applications.

- Conductive Materials : The compound's unique structure contributes to the electrical conductivity of polymers, making it valuable in developing advanced electronic materials.

Case Studies and Research Findings

Several studies have focused on the applications of this compound across different scientific fields:

Case Study: Synthesis and Characterization of PANI Hydrogels

- Researchers synthesized PANI hydrogels incorporating this compound to enhance their mechanical and electrical properties.

- The study highlighted the effectiveness of these hydrogels in biosensing applications due to their improved response times and sensitivity to environmental changes.

Case Study: Biological Target Interaction

- A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that modifications to the compound could lead to increased selectivity and potency against targeted enzymes, suggesting its potential as a therapeutic agent .

Comparative Analysis Table

The following table summarizes key structural comparisons between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2-Cyclohexylethyl)-2-fluoroaniline | Contains a fluorine atom | Fluorine enhances reactivity and selectivity |

| 2-Fluoroaniline | Lacks the cyclohexylethyl group | Different lipophilicity and activity profile |

| 4-Cyclohexylaniline | Contains a cyclohexyl group instead of cyclohexylethyl | Variations in steric effects |

| N-(2-cyclohexylethyl)-4-(trifluoromethyl)aniline | Contains trifluoromethyl group | Enhanced electronic properties |

作用机制

The mechanism of action of 4-(2-Cyclohexylethoxy)aniline involves its interaction with molecular targets such as the nuclear factor-erythroid 2-related factor 2 (Nrf2). By inhibiting the activity of Nrf2, the compound reduces the expression of antioxidant and cytoprotective genes, thereby increasing the sensitivity of cancer cells to radiation. This radiosensitizing effect is achieved through the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress in cancer cells .

相似化合物的比较

Similar Compounds

4-(2-Cyclohexylethoxy)nitrobenzene: An intermediate in the synthesis of 4-(2-Cyclohexylethoxy)aniline.

4-(2-Cyclohexylethoxy)phenol: A related compound with a hydroxyl group instead of an amine group.

Cyclohexylamine: A simpler amine with a cyclohexyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of aniline and cyclohexylethoxy groups. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

生物活性

4-(2-Cyclohexylethoxy)aniline, a compound characterized by its unique cyclohexyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 193.27 g/mol. The structure features an aniline moiety substituted with a cyclohexylethoxy group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 193.27 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This structural feature may facilitate interactions with lipid membranes and influence signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated selective cytotoxicity against leukemia cells, suggesting a potential role in cancer therapy .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in lipid metabolism, such as sphingosine kinase (SphK). Inhibition of SphK can lead to reduced levels of sphingosine-1-phosphate (S1P), a signaling molecule implicated in cancer progression .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through mechanisms involving the modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

-

Cytotoxicity in Leukemia Cells : A study evaluated the effects of various aniline derivatives on U937 human leukemia cells. The results indicated that compounds with cyclohexyl substituents displayed significant reductions in cell viability at nanomolar concentrations .

Compound IC50 (nM) This compound 150 Control >1000 -

Sphingosine Kinase Inhibition : In vitro assays demonstrated that this compound selectively inhibited SphK1 without affecting other lipid kinases, indicating a favorable selectivity profile for therapeutic applications .

Compound SphK1 Inhibition (%) Other Kinases Inhibition (%) This compound 80 <10

属性

IUPAC Name |

4-(2-cyclohexylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIPKNLJWRDAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580048 | |

| Record name | 4-(2-Cyclohexylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76253-34-4 | |

| Record name | 4-(2-Cyclohexylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。